1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
The compound "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one" is a fascinating chemical entity with a complex structure. This molecule combines the features of a bicyclic framework, a triazole ring, and a thiophene ring, making it a unique subject of study in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one" typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, followed by the introduction of the 1,2,4-triazole and thiophene groups. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, with catalysts like palladium on carbon for hydrogenation steps, and reagents like sodium hydride for deprotonation steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be optimized for scale, using large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and yield. The choice of solvents, reagents, and catalysts would be tailored to minimize cost and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
"1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one" can undergo various types of reactions, including:
Oxidation: : Reacts with oxidizing agents like potassium permanganate.
Reduction: : Can be reduced using agents like lithium aluminum hydride.
Substitution: : Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in dimethylformamide as a solvent.
Major Products
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Conversion to amine derivatives.
Substitution: : Introduction of various substituents on the bicyclic or triazole rings.
Scientific Research Applications
The compound has wide-ranging applications in scientific research:
Chemistry: : Serves as a building block for the synthesis of more complex molecules.
Biology: : Used to study enzyme interactions and receptor binding due to its complex structure.
Medicine: : Potential pharmaceutical applications, including as an antifungal or antibacterial agent.
Industry: : Could be used in the development of new materials with specific electronic properties due to the thiophene ring.
Mechanism of Action
The mechanism of action for any potential pharmaceutical applications would involve interaction with molecular targets such as enzymes or receptors. The bicyclic framework might enhance binding affinity through multiple interaction points, while the triazole ring could be involved in specific hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
When comparing "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one" with other compounds:
Unique Features: : Combination of a bicyclic structure with a triazole and thiophene ring is relatively rare, providing a unique set of chemical and biological properties.
Similar Compounds: : Compounds like "1-(1H-1,2,4-triazol-1-ylmethyl)-4-phenylpiperazine" share the triazole ring but differ in the other structural components, highlighting the unique bicyclic scaffold and thiophene substitution in our compound.
This uniqueness often translates into specific applications and interactions that are distinct from those of similar compounds.
Properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(5-11-3-4-21-8-11)19-12-1-2-13(19)7-14(6-12)18-10-16-9-17-18/h3-4,8-10,12-14H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZECOSVHYGFMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CSC=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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